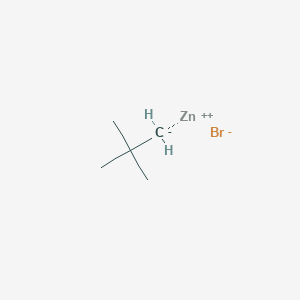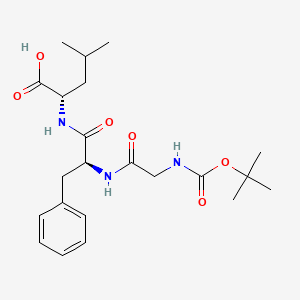
NEOPENTYLZINCBROMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NEOPENTYLZINCBROMIDE is a compound that consists of a zinc atom bonded to a 2-methanidyl-2-methylpropane group and a bromide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NEOPENTYLZINCBROMIDE typically involves the reaction of zinc with 2-methanidyl-2-methylpropane and bromide under controlled conditions. One common method is the hydrothermal synthesis, where the reactants are subjected to high temperatures and pressures in an aqueous solution . This method allows for the formation of the desired compound with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrothermal reactors or other advanced synthesis techniques to ensure consistent quality and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
NEOPENTYLZINCBROMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: It can be reduced to form lower oxidation states or elemental zinc.
Substitution: The bromide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like chloride ions for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are adjusted based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions may produce different zinc halides.
Wissenschaftliche Forschungsanwendungen
NEOPENTYLZINCBROMIDE has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of NEOPENTYLZINCBROMIDE involves its interaction with various molecular targets and pathways. In biological systems, zinc ions play a crucial role in catalytic, structural, and regulatory functions . The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to NEOPENTYLZINCBROMIDE include other zinc halides, such as zinc chloride and zinc iodide . These compounds share similar chemical properties but differ in their reactivity and applications.
Uniqueness
What sets this compound apart is its specific structure, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in advanced materials and biological systems make it a compound of significant interest.
Eigenschaften
Molekularformel |
C5H11BrZn |
|---|---|
Molekulargewicht |
216.4 g/mol |
IUPAC-Name |
zinc;2-methanidyl-2-methylpropane;bromide |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
BFDYADSOGAJTMG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)[CH2-].[Zn+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-Ethyl 2-(((S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate](/img/structure/B8453828.png)

![3-(4-Chlorophenyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8453842.png)
![Acetamide, 2,2,2-trifluoro-N-[(4-hydroxyphenyl)methyl]-](/img/structure/B8453848.png)


![2,3-Dimethoxy-5-methyl-6-[(morpholin-4-yl)methyl]benzene-1,4-diol](/img/structure/B8453883.png)

![7-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B8453890.png)

![tert-butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane](/img/structure/B8453907.png)

